5,6-Diamino-1-methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIJQVXIJHUQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220015 | |

| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-82-3 | |

| Record name | 3-Methyl-4,5-diaminouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Diamino-1-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4,5-DIAMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Diaminouracil Intermediate

An In-depth Technical Guide to 5,6-Diamino-1-methyluracil: Properties, Synthesis, and Applications in Medicinal Chemistry

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structure, synthesis, and reactivity, with a focus on its application as a strategic building block for therapeutic agents.

This compound (5,6-DAMU) is a substituted pyrimidine that serves as a cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a reactive scaffold for the construction of fused heterocyclic systems, most notably purines, pteridines, and other pharmacophores of significant interest. While not a therapeutic agent itself, its role as a direct precursor to compounds like theophylline and as a versatile starting material for novel drug candidates makes a thorough understanding of its properties and chemistry essential for innovation in drug discovery. This guide synthesizes field-proven insights and established chemical principles to provide a practical and in-depth resource for laboratory applications.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its handling, reactivity, and application in synthesis.

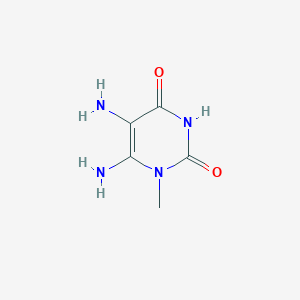

Chemical Structure

The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1 position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of this compound.

Core Properties and Identification

A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided below. These data are critical for material specification, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione | [1][2] |

| CAS Number | 6972-82-3 | [1][2] |

| Molecular Formula | C₅H₈N₄O₂ | [1][2] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Appearance | White to light yellow or green powder/crystal | [2][3][4] |

| Melting Point | 270°C (literature) | [2][4] |

| Solubility | Sparingly soluble in water and DMSO, slightly soluble in methanol. | [4] |

| pKa (Predicted) | 9.18 ± 0.40 | [4] |

| SMILES | CN1C(=C(C(=O)NC1=O)N)N | [1] |

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated derivatives.[5][6][7][8]

-

¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-methyl protons (δ ≈ 3.2-3.4 ppm). The protons of the two amino groups (C5-NH₂ and C6-NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The N3-H proton would appear as a singlet further downfield (δ ≈ 10.5-11.0 ppm).

-

¹³C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear upfield (δ ≈ 28-30 ppm).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key absorption bands would include N-H stretching from the amino groups (3200-3450 cm⁻¹), C=O stretching from the two carbonyl groups (a strong, broad band around 1600-1700 cm⁻¹), C=C and C=N stretching within the ring (1550-1650 cm⁻¹), and N-H bending (around 1600 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 156. Key fragmentation patterns would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH₃NCO) fragments.

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso precursor. This common pathway ensures high conversion and yields a product suitable for subsequent high-purity applications.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 6-Amino-1-methyluracil.[9]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction via Sodium Dithionite

This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and purity.[2]

Materials:

-

6-Amino-5-nitroso-1-methyluracil

-

25% Aqueous Ammonia (NH₄OH)

-

Sodium Dithionite (Na₂S₂O₄)

-

Ice water

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g., 11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to ensure complete dissolution.

-

Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of the slightly acidic uracil precursor and optimizes the subsequent reduction step.

-

-

Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-wise. An exothermic reaction will occur, causing the temperature to rise.

-

Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the reaction goes to completion.

-

-

Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to 60°C and maintain stirring for 1 hour. This ensures the reduction is complete.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature and continue stirring for 6 hours to allow for complete precipitation of the product.

-

Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with ice water to remove any residual salts and ammonia.

-

Causality: Washing with ice water minimizes the loss of the product due to solubility while effectively removing inorganic byproducts.

-

-

Drying: Dry the isolated solid under vacuum to yield this compound. A typical yield for this procedure is approximately 88%.[2]

Chemical Reactivity and Synthetic Applications

The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to fused heterocyclic systems.

Traube Purine Synthesis: Access to Xanthine Derivatives

The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and efficient method for constructing the purine ring system.[10][11] This reaction involves the condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization and dehydration.

A prime example is the synthesis of Theophylline , a bronchodilator and important pharmaceutical.[12][13]

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 4. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Traube purine synthesis | PPTX [slideshare.net]

- 12. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 13. Theophylline synthesis - chemicalbook [chemicalbook.com]

solubility of 5,6-Diamino-1-methyluracil in various organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-Diamino-1-methyluracil in Organic Solvents

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.

This compound (CAS No. 6972-82-3) is a pyrimidine derivative with a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol .[1] Its structure, featuring multiple hydrogen bond donors and acceptors, suggests a complex solubility profile that is highly dependent on the nature of the solvent. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings of its solubility, practical methodologies for its determination, and a summary of its known solubility characteristics.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, several key molecular features influence its solubility:

-

Polarity and Hydrogen Bonding: The presence of two amino groups (-NH₂) and two keto groups (C=O) on the uracil ring, in addition to the ring nitrogens, makes this compound a highly polar molecule with significant capacity for hydrogen bonding. The amino groups act as hydrogen bond donors, while the keto groups and ring nitrogens act as hydrogen bond acceptors.

-

Crystal Lattice Energy: In its solid state, this compound molecules are held together in a crystal lattice by strong intermolecular forces, including hydrogen bonds and van der Waals forces. The energy required to overcome this crystal lattice energy is a significant barrier to dissolution.

-

Solvent Properties: The ability of a solvent to dissolve this compound is primarily dependent on its polarity, hydrogen bonding capability, and dielectric constant. Polar protic solvents, such as water and alcohols, are generally expected to be effective solvents due to their ability to form strong hydrogen bonds with the solute. Polar aprotic solvents, like DMSO, can also be effective due to their high polarity and ability to accept hydrogen bonds. Nonpolar solvents are anticipated to be poor solvents for this compound.

The interplay of these factors can be further understood through thermodynamic principles, where the change in Gibbs free energy of dissolution (ΔG_sol) determines the spontaneity of the process. A negative ΔG_sol indicates spontaneous dissolution.

Experimental Determination of Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of pre-formulation studies. While various methods exist for solubility determination, the equilibrium shake-flask method remains the gold standard for obtaining thermodynamic solubility data.[3] This section provides a detailed, step-by-step protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (purity >98%)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF)) of analytical grade or higher.

-

Deionized water

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a compatible syringe filter. This step is critical to prevent any undissolved particles from being transferred.

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of this compound

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | Polar Protic | Soluble[1] / Sparingly Soluble[4] | Data not available |

| Ethanol | Polar Protic | Soluble[1] | Data not available |

| Methanol | Polar Protic | Slightly Soluble[4] | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble[4] | Data not available |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Data not available | Data not available |

| Acetone | Polar Aprotic | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | Data not available | Data not available |

| Ethyl Acetate | Moderately Polar | Data not available | Data not available |

| Tetrahydrofuran (THF) | Moderately Polar | Data not available | Data not available |

| Dichloromethane | Nonpolar | Expected to be poorly soluble | Data not available |

| Hexane | Nonpolar | Expected to be poorly soluble | Data not available |

Researchers are encouraged to use the protocol outlined in Section 2 to populate this table with quantitative data for their specific applications.

Molecular Interactions and Solubility: A Deeper Dive

The observed solubility trends can be rationalized by examining the specific molecular interactions between this compound and the solvent molecules.

Interactions with Polar Protic Solvents

In polar protic solvents like water and ethanol, the primary mode of interaction is through hydrogen bonding. The amino groups of this compound can donate hydrogen bonds to the oxygen atoms of the solvent molecules, while the keto groups and ring nitrogens can accept hydrogen bonds from the hydroxyl groups of the solvent. These strong, specific interactions effectively solvate the solute molecules, overcoming the crystal lattice energy and leading to higher solubility.

Interactions with Polar Aprotic Solvents

Polar aprotic solvents such as DMSO and DMF lack hydrogen bond donating capabilities but are excellent hydrogen bond acceptors. They can interact favorably with the amino groups of this compound. Additionally, their high polarity allows for strong dipole-dipole interactions. While generally good solvents for polar compounds, the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents of similar polarity.

Interactions with Nonpolar Solvents

Nonpolar solvents like hexane and dichloromethane are incapable of forming strong hydrogen bonds or engaging in significant dipole-dipole interactions with the highly polar this compound. The weak van der Waals forces between the solute and solvent are insufficient to overcome the strong intermolecular forces within the solute's crystal lattice, resulting in very poor solubility.

Diagram of Molecular Interactions

Caption: Solute-Solvent Interactions Dictating Solubility.

Conclusion

The solubility of this compound is a complex property governed by its highly polar and hydrogen-bonding nature. This technical guide has provided a comprehensive overview of the theoretical principles influencing its solubility, a detailed and validated experimental protocol for its accurate determination, and a summary of its known solubility characteristics. For researchers and drug development professionals, a thorough understanding and experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents is a critical step in advancing its potential as a therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for these endeavors.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5,6-Diamino-1-methyluracil

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,6-Diamino-1-methyluracil, a key intermediate in the synthesis of various biologically active compounds, including xanthine derivatives which are potent adenosine receptor antagonists.[1] This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a substituted pyrimidine that serves as a versatile precursor in medicinal chemistry. Its strategic placement of amino and methyl groups on the uracil core allows for the construction of complex fused heterocyclic systems. Accurate structural confirmation and purity assessment are paramount in the synthesis of derivatives for pharmaceutical applications, and NMR spectroscopy is the most powerful tool for this purpose. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, providing a detailed interpretation based on empirical data from closely related analogs and established principles of NMR theory.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. For a polar, nitrogen-rich compound like this compound, the following protocol is recommended.

Step-by-Step Sample Preparation

-

Solvent Selection: Due to the presence of exchangeable amine (-NH₂) and amide (-NH) protons, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with the analyte, which slows down the rate of proton exchange, resulting in sharper signals for the NH and NH₂ protons.[1]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable.[2][3]

-

Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. To ensure a homogeneous magnetic field and obtain sharp spectral lines, it is crucial to remove any suspended particulate matter. This is achieved by filtering the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be within the active volume of the spectrometer's receiver coil.[2]

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the methyl, amino, and amide protons. The interpretation is based on chemical shift, integration, and signal multiplicity.

Caption: Molecular structure of this compound.

Based on the analysis of structurally similar compounds, the following proton signals are predicted:[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| N1-CH₃ | ~3.1-3.3 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the heterocyclic ring, leading to a downfield shift compared to aliphatic methyl groups. |

| C6-NH₂ | ~6.0-6.7 | Broad Singlet | 2H | The amino group at the C6 position is influenced by the electron-withdrawing carbonyl group at C4 and the adjacent nitrogen atom. The signal is often broad due to quadrupolar relaxation and potential exchange. |

| C5-NH₂ | ~5.0-5.8 | Broad Singlet | 2H | The amino group at the C5 position experiences a different electronic environment compared to the C6-NH₂. The signal is also expected to be a broad singlet. |

| N3-H | ~10.0-10.6 | Broad Singlet | 1H | The amide proton at the N3 position is significantly deshielded due to its attachment to a nitrogen atom between two carbonyl groups and its involvement in hydrogen bonding with the DMSO-d₆ solvent. This results in a characteristic downfield chemical shift. |

Key Insights from the ¹H NMR Spectrum:

-

Absence of Olefinic Protons: The lack of signals in the typical olefinic region (δ 5-7 ppm) confirms the saturation at the C5 and C6 positions of the uracil ring, which are substituted with amino groups.

-

Broadening of NH and NH₂ Signals: The signals for the amino and amide protons are often broad due to quadrupolar effects of the ¹⁴N nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance.

Caption: Workflow for NMR analysis of this compound.

The predicted ¹³C chemical shifts, based on data from similar structures, are summarized below:[1][5]

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | ~150-154 | Carbonyl carbon adjacent to two nitrogen atoms (N1 and N3). |

| C4 | ~149-151 | Carbonyl carbon adjacent to N3 and C5. |

| C6 | ~158-161 | This carbon is attached to an amino group and two nitrogen atoms (N1 and the amino nitrogen), leading to a significant downfield shift. |

| C5 | ~85-90 | This carbon is situated between a carbonyl group (C4) and a carbon bearing an amino group (C6), and is itself attached to an amino group. This unique electronic environment results in a relatively upfield chemical shift for a ring carbon. |

| N1-CH₃ | ~28-30 | The methyl carbon attached to the N1 atom of the uracil ring. |

Causality Behind Chemical Shifts:

-

Carbonyl Carbons (C2, C4): These carbons are in a highly deshielded environment due to the double bond to the electronegative oxygen atom, resulting in their downfield chemical shifts.

-

C5 and C6 Carbons: The presence of electron-donating amino groups on C5 and C6 significantly influences their chemical shifts. The strong electron-donating effect of the amino groups increases the electron density at these positions, leading to a more shielded environment compared to unsubstituted uracil.

-

Methyl Carbon (N1-CH₃): The chemical shift of the methyl carbon is typical for a methyl group attached to a nitrogen atom in a heterocyclic system.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and self-validating structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, it would primarily confirm the absence of H-H couplings, as all protons are on heteroatoms or are part of a methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would definitively link the ¹H signal of the N1-CH₃ group to its corresponding ¹³C signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the protons of the N1-CH₃ group would show a correlation to the C2 and C6 carbons. The N3-H proton would show correlations to the C2 and C4 carbons. These correlations provide unequivocal evidence for the connectivity of the molecular framework.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By carefully selecting the appropriate solvent (DMSO-d₆) and utilizing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The predicted chemical shifts and structural insights provided in this guide, grounded in data from closely related compounds, offer a robust framework for the interpretation of experimentally acquired spectra, thereby ensuring scientific integrity in drug discovery and development workflows.

References

- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation [nmr.chem.ualberta.ca]

- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solid-State Properties of 5,6-Diamino-1-methyluracil: Uncovering Crystal Structure and Polymorphism

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-1-methyluracil is a heterocyclic compound of significant interest as a precursor in the synthesis of various biologically active molecules. Its solid-state properties, such as crystal structure and polymorphism, are critical to its handling, formulation, and performance in subsequent chemical reactions. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines the experimental methodologies required for a thorough investigation of its crystal structure and polymorphic behavior. While, to date, no public records of the single-crystal X-ray structure of this compound exist, this guide will leverage data from closely related analogues to infer potential structural features and discuss the importance of such characterization.

Introduction: The Significance of Solid-State Characterization

This compound serves as a key building block in the synthesis of a range of compounds, including tyrosine kinase inhibitors.[1] The arrangement of molecules in the solid state, or crystal lattice, dictates many of the bulk properties of a material, from its melting point and solubility to its stability and bioavailability in pharmaceutical applications. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for drug development, as different polymorphs can exhibit distinct physical and chemical properties. A comprehensive understanding of the crystal structure and potential for polymorphism of this compound is therefore essential for its effective utilization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the solid-state behavior of this compound is to characterize its molecular structure and fundamental properties.

| Property | Value | Source |

| Chemical Formula | C₅H₈N₄O₂ | [2] |

| Molecular Weight | 156.14 g/mol | [2] |

| CAS Number | 6972-82-3 | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | ~270°C (decomposes) | [4] |

| Purity (typical) | >98.0% (HPLC) | [3] |

The Quest for Crystal Structure and Polymorphism

As of the writing of this guide, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. This represents a significant knowledge gap. However, the study of analogous compounds, such as 6-methyluracil, provides a compelling case for the likelihood of polymorphism in this class of molecules. Research on 6-methyluracil has revealed the existence of multiple polymorphic forms, each with distinct crystal packing and intermolecular interactions.[5] These studies underscore the importance of a systematic approach to polymorph screening.

Theoretical Framework: Intermolecular Interactions

The crystal structure of uracil derivatives is typically dominated by a network of hydrogen bonds. In this compound, the two amino groups and the carbonyl groups are potent hydrogen bond donors and acceptors, respectively. The specific arrangement of these hydrogen bonds, along with other intermolecular forces like van der Waals interactions, will determine the crystal packing and give rise to potential polymorphs.

Experimental Protocols for Solid-State Characterization

A thorough investigation into the crystal structure and polymorphism of this compound would involve a multi-faceted experimental approach. The following protocols are designed to guide such a study.

Synthesis and Purification of this compound

High-purity starting material is a prerequisite for successful crystallization and solid-state characterization. A common synthetic route proceeds via the nitrosation of 6-amino-1-methyluracil followed by reduction.

Step 1: Nitrosation of 6-Amino-1-methyluracil

-

Suspend 6-amino-1-methyluracil in water.

-

Add a catalytic amount of glacial acetic acid to the suspension.

-

While stirring at room temperature, add a solution of sodium nitrite in water.

-

A precipitate of 6-amino-1-methyl-5-nitrosouracil will form.

-

Collect the precipitate by filtration and wash with ethanol.

Step 2: Reduction of 6-Amino-1-methyl-5-nitrosouracil

-

The nitroso intermediate can be reduced using various methods, such as catalytic hydrogenation.

-

In a typical procedure, suspend the nitroso compound in water with a suitable catalyst (e.g., 5% palladium on carbon).

-

Adjust the pH of the suspension to be slightly basic.

-

Stir the suspension under hydrogen pressure at a controlled temperature (e.g., 30-50°C) until hydrogen uptake ceases.

-

After the reaction, remove the catalyst by filtration.

-

The pH of the filtrate is then adjusted to precipitate the this compound.

-

The product is collected by filtration, washed, and dried.

Diagram of the Synthetic Pathway for this compound

Caption: Synthetic route to this compound.

Polymorph Screening and Crystallization

The goal of polymorph screening is to identify all accessible crystalline forms of a compound. This is typically achieved by crystallizing the material from a wide range of solvents and under various conditions.

Protocol for Polymorph Screening:

-

Prepare saturated solutions of this compound in a diverse array of solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.) at elevated temperatures.

-

Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.

-

Employ other crystallization techniques such as solvent evaporation, anti-solvent addition, and vapor diffusion.

-

Analyze the resulting solid phases using Powder X-ray Diffraction (PXRD) to identify different crystal forms.

Single Crystal Growth

Growing single crystals of sufficient size and quality is essential for structure determination by single-crystal X-ray diffraction.

Protocol for Single Crystal Growth:

-

Prepare a dilute, saturated solution of this compound in a solvent identified during the polymorph screen that yields crystalline material.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

-

Alternatively, use vapor diffusion by placing the vial of the solution in a larger sealed container with an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can promote the growth of single crystals.

Solid-State Characterization Techniques

A suite of analytical techniques should be employed to characterize the obtained solid forms.

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline phase and to distinguish between different polymorphs. Each polymorph will have a unique PXRD pattern.

-

Procedure:

-

Gently grind a small amount of the crystalline sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern over a relevant 2θ range using a diffractometer with, for example, Cu Kα radiation.

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point, enthalpy of fusion, and to detect solid-solid phase transitions.

-

Procedure:

-

Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10°C/min) and record the heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the compound and to determine the presence of solvates or hydrates.

-

Procedure:

-

Place a small, accurately weighed sample into a TGA pan.

-

Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

-

Spectroscopic Techniques (FTIR and Raman):

-

Purpose: To probe the molecular vibrations, which can be sensitive to the crystalline environment and hydrogen bonding patterns. Different polymorphs may exhibit distinct spectra.

-

Procedure:

-

For FTIR, the sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

For Raman spectroscopy, the sample can be analyzed directly as a solid.

-

Collect the spectra over the relevant wavenumber range.

-

Workflow for Polymorph Characterization

Caption: A systematic workflow for the screening and characterization of polymorphs.

Conclusion and Future Directions

While this compound is a valuable synthetic intermediate, the lack of public information regarding its crystal structure and polymorphic behavior is a critical gap for researchers and developers. The methodologies outlined in this guide provide a robust framework for a comprehensive solid-state characterization of this compound. Such studies are essential to unlock its full potential by ensuring the consistency and predictability of its physical properties. The scientific community would greatly benefit from the determination and public deposition of the crystal structure(s) of this compound, which would pave the way for a more rational approach to its use in synthesis and potential applications in materials science and pharmaceuticals.

References

- 1. This compound | 6972-82-3 [chemicalbook.com]

- 2. This compound | 6972-82-3 | FD29582 [biosynth.com]

- 3. This compound | 6972-82-3 | TCI AMERICA [tcichemicals.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Thermal Stability and Decomposition of 5,6-Diamino-1-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Thermal Behavior of a Key Synthetic Intermediate

5,6-Diamino-1-methyluracil, a substituted pyrimidine, serves as a crucial building block in the synthesis of various biologically active compounds, including xanthine derivatives like theophylline and other purine analogs. Its thermal stability is a critical parameter that influences its storage, handling, and reaction conditions during the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the thermal properties of this compound, with a focus on its decomposition profile and the analytical techniques employed for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the safe and efficient utilization of this important synthetic intermediate.

Physicochemical Properties and Thermal Thresholds

This compound is a solid at room temperature. A critical parameter in understanding its thermal behavior is its melting point, which is reported to be approximately 270°C.[1] It is important to note that for some related compounds, such as 5,6-diamino-1,3-dimethyluracil, decomposition is observed to occur around its melting point of 210-214°C. This suggests that the thermal decomposition of this compound is likely to commence at or near its melting temperature. The proximity of melting and decomposition underscores the importance of precise temperature control in processes involving this compound.

Table 1: Physicochemical and Thermal Data for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Notes |

| This compound | C₅H₈N₄O₂ | 156.14 g/mol | ~270 | [1] |

| 5,6-Diamino-1,3-dimethyluracil | C₆H₁₀N₄O₂ | 170.17 g/mol | 210-214 (dec.) | Decomposition observed at melting point. |

Thermoanalytical Characterization: Methodologies and Insights

The investigation of the thermal stability and decomposition of this compound relies on a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss, thermal transitions, and the nature of evolved gaseous products as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, crystallization, and decomposition.

The resulting TGA curve would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. The DSC curve would indicate the melting endotherm and any exothermic or endothermic events associated with decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the TGA and DSC instruments for temperature and mass, and heat flow, respectively, using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, peak decomposition temperature, and percentage mass loss from the TGA and DTG (derivative thermogravimetry) curves. Identify melting and decomposition events from the DSC curve.

Caption: Workflow for TGA-DSC analysis of this compound.

Evolved Gas Analysis (EGA): TGA-MS and Pyrolysis-GC-MS

To gain a deeper understanding of the decomposition mechanism, it is essential to identify the gaseous products evolved during the thermal degradation of this compound. Evolved Gas Analysis (EGA) techniques, such as Thermogravimetry-Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), are powerful tools for this purpose.[3][4]

In a TGA-MS experiment, the gas stream from the TGA furnace is directly introduced into a mass spectrometer, allowing for the real-time identification of evolved species as a function of temperature. Py-GC-MS involves the rapid heating of the sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry.[5][6]

While specific EGA data for this compound is not currently available in published literature, based on the structure of the molecule, potential decomposition products could include ammonia, isocyanic acid, carbon monoxide, carbon dioxide, and various nitrogen-containing organic fragments.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Sample Preparation: Place a small amount (typically µg to mg) of this compound into a pyrolysis sample tube.

-

Pyrolysis: Rapidly heat the sample to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium) using a pyrolyzer unit.

-

Gas Chromatography: The volatile pyrolysis products are swept into a gas chromatograph and separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometry: The separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each component, allowing for their identification by comparison with spectral libraries.

-

Data Analysis: Identify the individual pyrolysis products and propose a decomposition pathway based on the identified fragments.

Caption: Schematic of a Pyrolysis-GC-MS experimental workflow.

Kinetic Analysis of Thermal Decomposition

Understanding the kinetics of thermal decomposition is crucial for predicting the shelf-life and safe processing temperatures of this compound. Kinetic analysis of TGA data can provide important parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction model, which describe the rate of decomposition.

Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are powerful techniques for determining the activation energy as a function of the extent of conversion, without assuming a particular reaction model. This approach is particularly useful for complex decomposition processes.

Kinetic Analysis Workflow

-

Acquire TGA Data: Perform TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20°C/min).

-

Calculate Conversion (α): Determine the extent of conversion (α) from the TGA data at various temperatures for each heating rate.

-

Apply Isoconversional Methods: Use the FWO or KAS equations to plot the logarithm of the heating rate versus the inverse of the temperature for different conversion values.

-

Determine Activation Energy: The activation energy (Ea) can be calculated from the slope of the resulting isoconversional lines.

-

Determine Reaction Model: Further analysis using model-fitting methods can help to elucidate the most probable reaction mechanism.

Proposed Decomposition Pathways

In the absence of direct experimental evidence from EGA studies, the decomposition pathways of this compound can be hypothesized based on its chemical structure and the known thermal behavior of related compounds. The uracil ring itself is relatively stable, but the amino and methyl substituents can influence the decomposition mechanism.

Potential initial decomposition steps could involve:

-

Deamination: Loss of one or both amino groups as ammonia.

-

Ring Opening: Scission of the pyrimidine ring, potentially initiated by the loss of substituents.

-

Condensation Reactions: Intermolecular reactions between decomposing molecules leading to the formation of larger, more complex structures and char residue.

Further research utilizing techniques such as TGA-MS and Py-GC-MS is necessary to elucidate the precise decomposition mechanism and identify the specific products formed.

Conclusion and Future Perspectives

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While some fundamental properties such as its melting point are known, a comprehensive understanding of its thermal decomposition behavior requires further experimental investigation.

Future work should focus on:

-

Detailed Thermoanalytical Studies: Performing TGA and DSC analyses under various conditions to obtain precise decomposition profiles.

-

Evolved Gas Analysis: Utilizing TGA-MS and Py-GC-MS to identify the gaseous products and elucidate the decomposition pathways.

-

Kinetic Modeling: Applying isoconversional and model-fitting methods to TGA data to determine the kinetic parameters of the decomposition process.

A thorough understanding of the thermal properties of this compound will enable its safer handling, optimize its use in chemical synthesis, and contribute to the development of more robust and reliable processes in the pharmaceutical and chemical industries.

References

A Guide for Advanced Synthesis: 5,6-Diamino-1-methyluracil as a Cornerstone for Fused Heterocyclic Systems

Abstract

5,6-Diamino-1-methyluracil is a pivotal precursor in the field of heterocyclic chemistry, prized for its unique structural arrangement of vicinal amino groups on a pyrimidine scaffold. This configuration provides a reactive platform for a multitude of cyclocondensation reactions, enabling the efficient construction of diverse and complex fused heterocyclic systems. These resulting scaffolds, including xanthines, pteridines, and various pyrimido-fused structures, are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities.[1][2] This guide offers an in-depth exploration of the synthesis of this compound, elucidates the principles of its reactivity, and provides validated, step-by-step protocols for its application in the synthesis of key heterocyclic cores. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

The Strategic Importance of this compound

The utility of this compound stems directly from the nucleophilicity and proximity of its C5 and C6 amino groups. This arrangement makes it an ideal substrate for reactions with bifunctional electrophiles, leading to the formation of a new, fused five- or six-membered ring. Uracil and its derivatives are recognized as preferred structures in drug discovery due to their synthetic accessibility and diverse biological actions, including anticancer, antiviral, and antimicrobial properties.[1][3] By serving as a foundational scaffold, this compound allows for the systematic construction of libraries of fused pyrimidines, which are essential for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Core Reactivity Principle

The fundamental reaction is a cyclocondensation, where the two amino groups react with a molecule containing two electrophilic centers (or a molecule that can generate them in situ). This process expels small molecules like water or ammonia to form a stable, fused aromatic or heteroaromatic ring system.

Synthesis of the Precursor: this compound

A reliable synthesis of this compound typically starts from the commercially available 6-amino-1-methyluracil. The strategy involves the introduction of a nitroso group at the C5 position, which is an activated site, followed by its chemical reduction to the second amino group. This two-step process is robust and provides the target molecule in good purity and yield.[5][6]

Workflow for Precursor Synthesis

Caption: Synthetic pathway from 6-amino-1-methyluracil to the target precursor.

Experimental Protocol: Synthesis of this compound

Part A: Nitrosation to form 6-Amino-1-methyl-5-nitrosouracil [6]

-

Suspend 6-amino-1-methyluracil (1 mole) in a mixture of water and glacial acetic acid.

-

Cool the stirred suspension to approximately 10-15°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (NaNO₂) (1.1 moles) dropwise, ensuring the temperature does not exceed 20°C.

-

Continue stirring for 1-2 hours after the addition is complete. A brightly colored precipitate (typically red or purple) of the 5-nitroso compound will form.

-

Collect the solid product by filtration, wash thoroughly with cold water, and then with ethanol to aid in drying.

-

Dry the product under vacuum. The 5-nitroso intermediate is often sufficiently pure for the next step without further purification.

Part B: Reduction to form this compound [3]

-

Prepare a suspension of the 6-amino-1-methyl-5-nitrosouracil (1 mole) in warm water (approx. 50-60°C) in a reaction vessel equipped for efficient stirring.

-

In a separate container, dissolve sodium dithionite (Na₂S₂O₄) (approx. 2.2 moles) in aqueous ammonia solution.

-

Slowly add the sodium dithionite solution to the stirred suspension of the nitroso compound. The color of the suspension will change as the reduction proceeds, typically bleaching to a light tan or off-white color.

-

After the addition is complete, continue to stir the mixture at 60-70°C for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid this compound by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from hot water if higher purity is required.

Applications in Fused Heterocyclic Synthesis

The true value of this compound is realized in its conversion to a vast array of fused heterocyclic systems. The choice of the cyclizing agent dictates the nature of the resulting fused ring.

General Synthesis Workflow

Caption: Versatility of this compound in synthesizing diverse heterocycles.

Data Summary: Reactants and Resulting Heterocycles

| Reactant Class | Specific Example(s) | Resulting Fused Heterocycle | Significance / Application |

| One-Carbon Sources | Formic acid, Triethyl orthoformate, Carbon disulfide | Xanthines (Purine-2,6-diones) | Adenosine receptor antagonists, CNS stimulants (e.g., Caffeine, Theophylline).[7][8] |

| α-Dicarbonyls | Ninhydrin, Glyoxal, Diacetyl | Pteridines, Alloxazines, Indenopteridines | Biologically significant systems, potential DNA binding agents.[5][9] |

| Carboxylic Acids | Various aliphatic/aromatic acids with a coupling agent (e.g., COMU) | 8-Substituted Xanthines | Privileged structures in medicinal chemistry for targeting GPCRs.[8] |

| Aldehydes (in MCRs) | Aromatic aldehydes with β-dicarbonyls (e.g., dimedone) | Pyrimido[4,5-b]quinolines | Anticancer, antifungal, and anti-inflammatory properties.[10] |

| Aldehydes + Urea (in MCRs) | Aromatic aldehydes, Urea | Pyrimido[4,5-d]pyrimidines | Potential inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy.[10] |

Spotlight on Xanthine Synthesis

The synthesis of the xanthine core is a classic and highly valuable application. Xanthines like caffeine and theophylline are widely used therapeutic agents.[8] While the synthesis of caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) requires the corresponding N-methylated diaminouracil precursors, the fundamental cyclization chemistry is identical.[7][11]

Reaction Scheme: Formation of 1-Methylxanthine

Caption: Cyclocondensation with formic acid to yield the xanthine core.

Experimental Protocol: Synthesis of 1-Methylxanthine

This protocol is adapted from established methods for xanthine synthesis.[7][12]

-

Place this compound (1 mole) into a round-bottom flask.

-

Add an excess of 98% formic acid (e.g., 5-10 molar equivalents).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110°C).

-

Maintain the reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

-

If precipitation is incomplete, the excess formic acid can be carefully removed under reduced pressure.

-

Collect the crude product by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent, such as hot water or aqueous ethanol, to obtain pure 1-methylxanthine.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically designed precursors in synthetic chemistry. Its straightforward synthesis and predictable reactivity make it an invaluable tool for accessing a wide range of biologically relevant fused heterocyclic compounds. The continued exploration of multicomponent reactions (MCRs) and the development of novel cyclizing agents will further expand the library of accessible scaffolds from this versatile building block.[1][2] For drug development professionals and medicinal chemists, mastering the application of this compound provides a direct and efficient route to novel chemical entities with high potential for therapeutic intervention.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 8. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. public.websites.umich.edu [public.websites.umich.edu]

An In-depth Technical Guide to 5,6-Diamino-1-methyluracil: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Diamino-1-methyluracil, a pivotal heterocyclic building block in medicinal chemistry. Delving into its historical discovery, synthesis, chemical properties, and applications, this document serves as an essential resource for researchers engaged in the design and development of novel therapeutics.

Historical Context and Discovery: A Legacy of the Traube Synthesis

The story of this compound is intrinsically linked to the pioneering work of German chemist Wilhelm Traube and his development of the Traube purine synthesis in 1900.[1] This classical reaction provided a versatile method for constructing the purine ring system, the core of many biologically significant molecules, from 4,5-diaminopyrimidine precursors.[2] The general approach involves the introduction of an amino group at the 5-position of a pyrimidine ring through nitrosation and subsequent reduction, followed by ring closure with a one-carbon unit, such as formic acid.[1][3]

Physicochemical Properties and Structural Elucidation

This compound is a pyrimidine derivative characterized by a methyl group at the N1 position and two amino groups at the C5 and C6 positions of the uracil ring. These structural features, particularly the vicinal diamine functionality, are central to its chemical reactivity and utility as a synthetic precursor.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5,6-Diamino-1,3-dimethyluracil | 5,6-Diaminouracil |

| Molecular Formula | C₅H₈N₄O₂ | C₆H₁₀N₄O₂ | C₄H₆N₄O₂ |

| Molecular Weight | 156.14 g/mol | 170.17 g/mol | 142.12 g/mol [4] |

| Appearance | Off-white to light yellow solid (expected) | Solid | Solid[4] |

| Melting Point | Not explicitly found | 210-214 °C (dec.) | >300 °C[4] |

| Solubility | Sparingly soluble in water, soluble in DMSO (expected) | Soluble in water, ethanol[5] | Slightly soluble in water[4] |

| CAS Number | 6972-82-3 | 5440-00-6 | 3240-72-0[4] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum of the dimethylated analog in DMSO-d₆ shows distinct singlets for the two N-methyl groups.[6] The protons of the amino groups would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the carbonyl carbons, the olefinic carbons bearing the amino groups, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amino groups, C=O stretching of the uracil ring, and C-N stretching vibrations.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.[6]

Crystallography:

No crystal structure for this compound was found in the reviewed literature. However, X-ray diffraction studies on related aminouracil derivatives have been conducted, providing insights into their solid-state structures and hydrogen-bonding networks.[7][8]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound typically follows a multi-step sequence starting from 6-amino-1-methyluracil. This precursor can be prepared from the condensation of 1-methylurea with a suitable three-carbon synthon like ethyl cyanoacetate. The overall synthetic workflow is a classic example of pyrimidine chemistry.

A [label="6-Amino-1-methyluracil"]; B [label="6-Amino-1-methyl-5-nitrosouracil"]; C [label="this compound"];

A -> B [label="Nitrosation\n(e.g., NaNO₂, H⁺)"]; B -> C [label="Reduction\n(e.g., Na₂S₂O₄ or H₂/Pd-C)"];

subgraph "Step 1" { A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "Step 2" { B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } subgraph "Step 3" { C [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the synthesis of related diaminouracils.[9][10]

Step 1: Nitrosation of 6-Amino-1-methyluracil

-

Reaction Setup: In a suitable reaction vessel, suspend 6-amino-1-methyluracil in water or a mixture of water and acetic acid.

-

Addition of Nitrosating Agent: Cool the suspension in an ice bath to 0-5 °C. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at low temperature. The formation of a colored precipitate (typically red or orange) of 6-amino-1-methyl-5-nitrosouracil indicates the progress of the reaction.

-

Isolation: After the reaction is complete, collect the precipitate by filtration, wash with cold water, and then with a suitable organic solvent like ethanol to aid in drying.

Causality Behind Experimental Choices: The use of a low temperature is crucial to control the exothermic nitrosation reaction and prevent the decomposition of nitrous acid. The acidic medium facilitates the formation of the nitrosating agent, nitrous acid, from sodium nitrite.

Step 2: Reduction of 6-Amino-1-methyl-5-nitrosouracil

-

Reaction Setup: Suspend the dried 6-amino-1-methyl-5-nitrosouracil in water or an aqueous ammonia solution in a reaction flask equipped with a stirrer.

-

Addition of Reducing Agent: Gently heat the suspension to around 50-60 °C. Portion-wise, add a reducing agent such as sodium hydrosulfite (Na₂S₂O₄). The disappearance of the color of the nitroso compound indicates the progress of the reduction.

-

Reaction Completion: After the addition of the reducing agent is complete, continue stirring at the same temperature for a short period to ensure complete conversion.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.

Causality Behind Experimental Choices: Sodium hydrosulfite is a common and effective reducing agent for converting nitroso groups to amino groups in aqueous media. The reaction is typically performed in a neutral to slightly basic medium to facilitate the reduction.

Applications in Medicinal Chemistry and Drug Development

The primary significance of this compound in drug development lies in its role as a versatile precursor for the synthesis of a wide range of fused heterocyclic systems, most notably xanthine derivatives.[11] The vicinal diamine functionality provides a reactive handle for cyclization reactions with various one-carbon and two-carbon synthons.

A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Xanthine Derivatives\n(e.g., 1-Methylxanthine)"]; C [label="Pteridine Derivatives"]; D [label="Other Fused Pyrimidines"]; E [label="Bioactive Molecules"];

A -> B [label="Cyclization with\n one-carbon synthons"]; A -> C [label="Cyclization with\n α-dicarbonyl compounds"]; A -> D [label="Various cyclization\n reactions"]; B -> E; C -> E; D -> E;

E [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

4.1. Synthesis of Xanthine Derivatives:

This compound is a key intermediate in the synthesis of 1-methylxanthine and its derivatives. The cyclization of the diaminouracil with reagents like formic acid, formamide, or orthoformates leads to the formation of the imidazole ring fused to the pyrimidine core, yielding the xanthine scaffold.[5] These xanthine derivatives are of significant interest due to their diverse pharmacological activities, including acting as adenosine receptor antagonists, phosphodiesterase inhibitors, and central nervous system stimulants.[11]

4.2. Precursor to Fused Pyrimidine Systems:

Beyond xanthines, this compound can be reacted with a variety of dicarbonyl compounds and their equivalents to construct other fused heterocyclic systems such as pteridines and alloxazines.[5] These scaffolds are present in numerous biologically active molecules and are actively explored in drug discovery programs targeting a range of diseases, including cancer, viral infections, and inflammatory disorders.[6][12][13] The ability to introduce substituents on the N1 position of the uracil ring allows for the modulation of the physicochemical and pharmacological properties of the final fused-ring compounds.[9]

4.3. Role in the Development of Bioactive Compounds:

The pyrimidine core is a privileged structure in medicinal chemistry, and derivatives of 5,6-diaminouracil have been investigated for a variety of biological activities.[14][15][16] The amino groups can be further functionalized to generate libraries of compounds for high-throughput screening. The N1-methyl group can influence the compound's metabolic stability and receptor-binding interactions, making it a valuable point for structural modification in drug design.

Conclusion

This compound, a derivative born from the foundational principles of the Traube purine synthesis, continues to be a cornerstone in the synthesis of medicinally important heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of its vicinal diamine functionality make it an invaluable building block for the construction of xanthines and other fused pyrimidines. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and chemical utility of this compound is essential for the rational design of novel therapeutics targeting a wide array of diseases.

References

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. chemistry-online.com [chemistry-online.com]

- 3. scribd.com [scribd.com]

- 4. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FR2398064A1 - NEW PROCESS FOR PREPARING 5,6-DIAMINO-URACIL FROM 5-NITROSO-6-AMINO-URACIL - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

Methodological & Application

Synthesis of 1-Methylxanthine via Traube Cyclization of 5,6-Diamino-1-methyluracil: An Experimental Protocol

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-methylxanthine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. The protocol details the classic Traube synthesis, a robust and widely adopted method for constructing the purine ring system. Starting from the readily available precursor 5,6-Diamino-1-methyluracil, this guide elucidates the cyclization reaction using formic acid. We delve into the underlying chemical principles, provide a meticulously detailed step-by-step experimental procedure, and outline essential analytical techniques for the verification of the final product. This document is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that form the structural core of numerous biologically active molecules, including naturally occurring stimulants like caffeine and theophylline.[1][2] Their diverse pharmacological activities, such as adenosine receptor antagonism and phosphodiesterase inhibition, have established the xanthine scaffold as a "privileged structure" in medicinal chemistry.[2] The synthesis of custom-substituted xanthines is, therefore, a critical endeavor for the development of novel therapeutics.

The Traube synthesis, first reported in 1900, remains one of the most fundamental and reliable methods for the preparation of purines.[3][4] The strategy involves the construction of the imidazole ring onto a pre-existing pyrimidine core. Specifically, it utilizes a 5,6-diaminopyrimidine derivative which, upon reaction with a one-carbon unit source, undergoes cyclization to form the fused purine ring system.[3] This application note focuses on the synthesis of 1-methylxanthine, a metabolite of caffeine and theophylline, through the Traube cyclization of this compound using formic acid as the C1 source.[1][5]

Reaction Mechanism and Scientific Rationale

The Traube synthesis of 1-methylxanthine from this compound and formic acid is a two-step process occurring in a single pot: an initial formylation followed by an intramolecular cyclodehydration.

-

Formylation: The reaction is initiated by the nucleophilic attack of the more basic 5-amino group of this compound on the carbonyl carbon of formic acid. This step is often catalyzed by the acidic nature of the formic acid itself, which protonates the hydroxyl group of the carboxylic acid, making the carbonyl carbon more electrophilic. This results in the formation of a 5-formamido intermediate.

-

Cyclodehydration: Under heating (reflux), the newly formed formamide undergoes an intramolecular cyclization. The 6-amino group acts as a nucleophile, attacking the formyl carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic imidazole ring, thus completing the purine structure of 1-methylxanthine. The high temperature of the reflux provides the necessary activation energy for this dehydration and ring-closure step.

Diagram of the Reaction Mechanism